2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, an acetonitrile moiety, and a substituted triazole ring. The molecular formula of this compound is , and it has a molecular weight of 256.10 g/mol. This compound is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and biological research .
The synthesis of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile typically involves a multi-step process:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile can be represented by the following structural data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 256.10 g/mol |
IUPAC Name | 2-[1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl]acetonitrile |
InChI | InChI=1S/C8H10BrN5/c9-6-12-7(11)13-14(6)5-8(1-2-8)3-4-10/h1-3,5H2,(H2,11,13) |
InChI Key | KVFAZDLQTACAPM-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(CC#N)CN2C(=NC(=N2)N)Br |
This data provides insight into the compound's structure and potential reactivity .
The compound is expected to participate in several chemical reactions typical for nitriles and triazoles:
Understanding these reactions is crucial for exploring the compound's potential transformations in synthetic applications or biological interactions .
The mechanism of action for 2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile involves its interaction with specific molecular targets:
The cyclopropyl group contributes to the stability and bioavailability of the compound .
While specific physical properties such as boiling point and density are not readily available for this compound, its structural characteristics suggest it may exhibit moderate solubility in organic solvents.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Moderate in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are essential for determining appropriate handling and application methods in laboratory settings .
2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile has several significant applications:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8